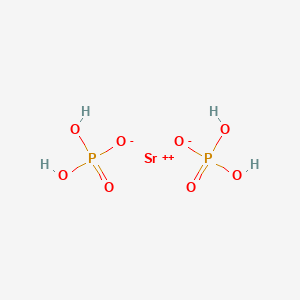

Strontium bis(dihydrogen phosphate)

Description

Structure

2D Structure

Properties

CAS No. |

18266-28-9 |

|---|---|

Molecular Formula |

H4O8P2Sr |

Molecular Weight |

281.594482 |

IUPAC Name |

strontium;dihydrogen phosphate |

InChI |

InChI=1S/2H3O4P.Sr/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |

InChI Key |

AOKGFBICYSLGKE-UHFFFAOYSA-L |

SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Sr+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sr+2] |

Other CAS No. |

18266-28-9 |

Pictograms |

Irritant |

Synonyms |

strontium bis(dihydrogen phosphate) |

Origin of Product |

United States |

Synthetic Methodologies for Strontium Bis Dihydrogen Phosphate

Aqueous Solution-Based Crystallization Techniques

Aqueous solution-based methods are fundamental in the synthesis of strontium phosphates, offering control over crystal size and morphology at relatively low temperatures. These techniques primarily involve the dissolution of strontium and phosphate (B84403) precursors in an aqueous medium, followed by controlled crystallization.

Slow Evaporation Growth Protocols

Slow evaporation is a straightforward method for growing single crystals from a supersaturated solution. The process involves dissolving soluble strontium salts and a phosphate source in water and allowing the solvent to evaporate slowly over time. This gradual increase in solute concentration facilitates the formation of well-defined crystals. The precise control of temperature and evaporation rate is crucial for obtaining high-quality crystals. While specific protocols for strontium bis(dihydrogen phosphate) are not extensively detailed in the provided results, the general principles of slow evaporation are widely applicable to the crystallization of various inorganic salts. osti.govacs.orgacs.org

Controlled Precipitation and Wet Chemical Synthesis

Controlled precipitation is a versatile wet chemical method used to synthesize strontium phosphate nanoparticles and other microstructures. researchgate.netscience.gov This technique involves the reaction of aqueous solutions of a strontium salt, such as strontium nitrate (B79036) or strontium chloride, with a phosphate source like diammonium hydrogen phosphate. jresm.orgnih.gov The resulting precipitate's characteristics are highly dependent on the reaction conditions.

Key parameters influencing the final product include:

pH: The pH of the reaction solution is a critical factor that determines the composition of the final strontium phosphate product. researchgate.net

Temperature: Reaction temperature can significantly affect the morphology of the synthesized particles. researchgate.netgoogle.com For instance, the beta form of dibasic strontium phosphate is preferentially precipitated at temperatures below approximately 25°C. google.com

Concentration: The concentration of the reactant solutions influences the particle size and morphology. researchgate.net

Aging Time: The duration for which the precipitate is left in the mother liquor can impact the crystallinity and morphology of the final product. researchgate.net

For example, plate-like nanoparticles of strontium hydrogen phosphate (SrHPO₄) with thicknesses of 30-80 nm and widths of 140-200 nm have been synthesized using a chemical wet method. researchgate.net In some procedures, a continuous microwave-assisted flow synthesis has been employed to produce nanosized strontium-substituted calcium phosphates rapidly. nih.gov This method involves reacting solutions of calcium nitrate tetrahydrate (with strontium nitrate as the Sr²⁺ source) and diammonium hydrogen phosphate at a controlled pH. nih.gov

Hydrothermal and Solvothermal Synthetic Pathways for Strontium Phosphates

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods offer excellent control over the size, shape, and crystallinity of the resulting particles. jresm.orgresearchgate.netnih.gov

Influence of Reaction Conditions (Temperature, Pressure, Solvent Systems)

The properties of strontium phosphates synthesized via hydrothermal or solvothermal routes are strongly influenced by the reaction conditions.

Temperature: Temperature plays a crucial role in the phase formation and morphology of the product. For instance, well-isolated hexagonal plate-like α-tristrontium phosphate (α-TSP) particles have been synthesized by hydrothermal treatment at 150°C. bohrium.com In another study, increasing the annealing temperature from 750°C to 950°C in a microwave-stimulated hydrothermal method resulted in an increase in the average particle size of a strontium phosphate composite from approximately 100 nm to 173 nm. nih.govnih.gov

Pressure: While not always explicitly detailed, pressure is an inherent parameter in hydrothermal and solvothermal synthesis, influencing the solvent properties and reaction kinetics. The reactions are typically carried out in sealed vessels, such as autoclaves, where the pressure is determined by the solvent's vapor pressure at the given temperature. researchgate.net

Solvent Systems: The choice of solvent is critical in solvothermal synthesis. For example, strontium phosphate chloride nanowires were synthesized via a solvothermal treatment in 1,4-dioxane (B91453). researchgate.nethku.hk The concentration of 1,4-dioxane was found to significantly affect the particle morphology, with nanowires forming at concentrations of 20-25%. researchgate.nethku.hk In another example, ethylene (B1197577) glycol was used as the solvent in the solvothermal synthesis of hollow microsphere LiFePO₄/C, where it inhibited crystal growth. mdpi.com

| Reaction Parameter | Effect on Strontium Phosphate Synthesis |

| Temperature | Influences phase, crystallinity, and particle size. Higher temperatures can lead to larger crystals. bohrium.comnih.govnih.gov |

| Pressure | Affects solvent properties and reaction kinetics within the sealed reaction vessel. researchgate.net |

| Solvent System | Determines the morphology of the product. For example, 1,4-dioxane concentration impacts nanowire formation. researchgate.nethku.hk |

Role of Organic Phosphorus Sources in Synthesis

The use of organic phosphorus sources can influence the properties of the synthesized strontium phosphates. For instance, strontium-doped amorphous calcium phosphate porous microspheres have been synthesized using a microwave-hydrothermal method with fructose (B13574) 1,6-bisphosphate trisodium (B8492382) salt as the phosphate source. americanelements.com This approach yielded mesoporous structures with a high specific surface area. americanelements.com The organic component can act as a template or modifier during the crystallization process, leading to unique morphologies and properties.

Solid-State Reaction Routes for Strontium Phosphate Materials

Solid-state synthesis involves the reaction of solid precursors at high temperatures to produce the desired material. This method is often used for preparing ceramic materials and powders. For strontium phosphates, this typically involves heating a mixture of a strontium compound (e.g., strontium carbonate) and a phosphate source (e.g., diammonium hydrogen phosphate).

In one example, Sr²⁺-substituted β-tricalcium phosphate (β-TCP) powders were synthesized using a mechano-chemical activation method followed by pressing and sintering. mdpi.com The stoichiometric quantities of the initial reagents were ground together, and the resulting mixture was heated to high temperatures (e.g., 1100°C) to induce the solid-state reaction and form the desired crystalline phase. mdpi.com The properties of the final ceramic, such as grain size, can be influenced by the sintering temperature and the concentration of dopants like strontium. mdpi.com

Investigation of Controlled Crystallization and Phase Formation

The controlled crystallization of strontium phosphates is a critical area of research, as the crystalline phase significantly dictates the material's properties and potential applications. The formation of different strontium phosphate phases is intricately linked to the synthesis conditions, particularly the pH of the reaction medium and the presence of certain ions.

In aqueous precipitation methods for preparing calcium phosphate compounds, a variety of phases can form at different pH values. researchgate.net A similar dependency is observed in the synthesis of strontium phosphates. Research on the synthesis of strontium hydrogen phosphate (SrHPO4) has shown that the pH of the reaction solution is a critical factor in determining the composition of the final products. researchgate.net For instance, in related calcium phosphate systems, dicalcium phosphate (DCP) and dicalcium phosphate dihydrate (DCPD) are typically formed in acidic conditions (pH between 4 and 8), while a structural transition to hydroxyapatite (B223615) occurs at higher pH values (pH > 8). researchgate.net

The introduction of strontium ions into phosphate structures can also influence phase formation. In studies on strontium-doped β-tricalcium phosphate (β-TCP), it has been observed that strontium substitution can suppress the formation of the α-TCP phase. mdpi.com Furthermore, investigations into the crystallization of calcium hydrogen phosphate dihydrate (brushite) have revealed that the presence of strontium can suppress the formation of hydroxyapatite (HA) while promoting the formation of monetite (dicalcium phosphate anhydrous). scirp.orgresearchgate.netpsu.edu

Hydrothermal synthesis offers another route to control phase formation. A simple hydrothermal method has been used to selectively synthesize anorthic SrHPO4 nanobelts and hexagonal Sr10O(PO4)6 nanorods. capes.gov.br This highlights the capability of hydrothermal techniques to direct the crystallization towards specific phases by controlling parameters such as temperature and pressure.

A patented method for producing dibasic strontium phosphate distinguishes between the alpha and beta forms based on the precipitation temperature. The beta form is reportedly precipitated when the reaction temperature is maintained below approximately 25°C. This demonstrates a direct thermal control over the resulting crystalline phase.

The following table summarizes the influence of key parameters on the phase formation of strontium-containing phosphates based on available research.

| Parameter | Influence on Phase Formation | Reference Compound(s) |

| pH | Critical in determining the final product composition. Acidic conditions favor dihydrogen phosphate phases, while basic conditions lead to hydroxyapatite formation. | Strontium Hydrogen Phosphate, Calcium Phosphates |

| Temperature | Can determine the specific crystalline form (e.g., alpha vs. beta) of the precipitated product. | Dibasic Strontium Phosphate |

| Strontium Ion Presence/Concentration | Can suppress the formation of certain phases (e.g., α-TCP, hydroxyapatite) and promote others (e.g., monetite). | Strontium-doped β-TCP, Calcium Hydrogen Phosphate Dihydrate |

| Synthesis Method | Hydrothermal methods can be tailored to yield specific phases like anorthic SrHPO4 or hexagonal Sr10O(PO4)6. | Strontium Hydrogen Phosphate, Strontium Phosphate |

Analysis of Synthesis Parameters on Crystalline Morphology and Phase Purity

The morphology and phase purity of synthesized strontium phosphates are highly sensitive to various synthesis parameters. Control over these parameters is essential for producing materials with desired and reproducible characteristics.

Effect of pH: The pH of the synthesis solution has a profound impact on the morphology of the resulting crystals. In the synthesis of strontium-doped calcium phosphates, adjusting the pH has been shown to influence the resulting morphologies, leading to the formation of plates, petals, and hexagonal structures. frontiersin.org Highly crystalline β-type strontium hydrogen phosphate (β-SrHPO4) nanosheets have been successfully prepared using a hydrothermal method, where the pH is a crucial factor in controlling the morphology. researchgate.net

Effect of Temperature: Temperature plays a significant role in both the morphology and phase of the final product. As noted in a patented process for dibasic strontium phosphate, the precipitation temperature influences the physical properties of the resulting crystals.

Effect of Reactant Concentration and Strontium Doping: The concentration of reactants and the level of strontium doping are key variables that affect the crystalline morphology. Studies on strontium-doped calcium phosphates have demonstrated that the concentration of strontium ions directly influences the shape of the crystals. diva-portal.orgdiva-portal.org At lower strontium concentrations, plate-like and petaloid crystals are observed, while higher concentrations can lead to the formation of more symmetric hexagonal crystals. diva-portal.orgdiva-portal.org This change in morphology is attributed to the inclusion of strontium ions in the crystal lattice, which induces a preferential orientation during crystal growth. diva-portal.orgdiva-portal.org In the synthesis of strontium-substituted β-tricalcium phosphate, an increase in the strontium concentration led to an increase in grain size. mdpi.com

Effect of Synthesis Method: The choice of synthesis method is fundamental in determining the morphology. A wet chemical method has been used to synthesize plate-like nanoparticles of strontium hydrogen phosphate with a thickness of 30-80 nm and a width of 140-200 nm. researchgate.net In contrast, hydrothermal synthesis has been employed to produce β-SrHPO4 nanosheets and one-dimensional structures like nanobelts and nanorods. capes.gov.brresearchgate.net The hydrothermal method, carried out under elevated temperature and pressure in an aqueous environment, allows for precise control over particle size and crystallinity. vnu.edu.vn

The table below details the influence of various synthesis parameters on the morphology and purity of strontium-containing phosphates.

| Parameter | Effect on Morphology | Effect on Phase Purity | Reference Compound(s) |

| pH | Influences the formation of different morphologies such as plates, petals, and hexagons. | A critical factor in obtaining phase-pure products. | Strontium-doped Calcium Phosphates, β-SrHPO4 |

| Temperature | Affects the physical properties and can influence morphology. | Can determine the crystalline phase (e.g., alpha vs. beta). | Dibasic Strontium Phosphate |

| Reactant/Dopant Concentration | Higher strontium concentrations can lead to changes from plate-like to hexagonal morphologies and increased grain size. | The concentration of strontium can influence the resulting phase. | Strontium-doped Calcium Phosphates, Strontium-substituted β-TCP |

| Synthesis Method | Wet chemical methods can produce plate-like nanoparticles, while hydrothermal methods can yield nanosheets, nanobelts, and nanorods. | The chosen method is crucial for achieving high phase purity. | Strontium Hydrogen Phosphate, β-SrHPO4 |

Structural Elucidation and Crystallography of Strontium Bis Dihydrogen Phosphate

Single Crystal X-ray Diffraction Analysis of Sr(H₂PO₄)₂ and its Hydrates

Single crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline materials at an atomic level.

Determination of Unit Cell Parameters and Space Group

The monohydrate form, Sr(H₂PO₄)₂·H₂O, has been a primary focus of single crystal X-ray diffraction studies. One investigation revealed that this compound crystallizes in the triclinic centrosymmetric space group P-1. researchgate.net Another study on a hydrated strontium dihydrogen phosphate (B84403) reported crystallization in the monoclinic system with the space group P21/c. researchgate.net

The unit cell parameters for Sr(H₂PO₄)₂·H₂O in the triclinic P-1 space group have been determined, providing the fundamental dimensions of the repeating unit in the crystal lattice. researchgate.net For the monoclinic form, the unit-cell dimensions were found to be a = 12.9361 (7) Å, b = 11.7735 (6) Å, c = 6.5764 (4) Å, with a β angle of 102.668° (2) and a volume of 977.22 (9) ų. researchgate.net

Table 1: Unit Cell Parameters for Strontium bis(dihydrogen phosphate) Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Sr(H₂PO₄)₂·H₂O researchgate.net | Triclinic | P-1 | - | - | - | - | - | - | - |

| Hydrated Sr(H₂PO₄)₂ researchgate.net | Monoclinic | P21/c | 12.9361(7) | 11.7735(6) | 6.5764(4) | 90 | 102.668(2) | 90 | 977.22(9) |

Investigation of Atomic Coordination Environments and Interatomic Distances

In the structure of Sr(H₂PO₄)₂·H₂O, the strontium ion (Sr²⁺) is coordinated to eight oxygen atoms. researchgate.net This coordination environment includes oxygen atoms from the phosphate groups and the water molecule. The Sr-O bond distances typically range from 2.485(4) to 2.700(5) Å. researchgate.net The coordination involves two PO₄ edges and three PO₄ apices, in addition to the oxygen from the water molecule. researchgate.net The geometry of the PO₄ groups can exhibit distortion. researchgate.net

Characterization of Hydrogen Bonding Networks within the Crystal Lattice

Hydrogen bonds play a crucial role in the crystal structure of strontium bis(dihydrogen phosphate) and its hydrates, connecting the dihydrogen phosphate anions (H₂PO₄⁻) and water molecules. In the monohydrate, an extensive network of hydrogen bonds contributes to the stability of the three-dimensional structure. researchgate.netresearchgate.net The atomic arrangement can feature symmetric (H₄P₂O₈)²⁻ dimers, which are formed by two H₂PO₄⁻ anions linked through O-H···O hydrogen bonds. researchgate.net These dihydrogen phosphate groups also form hydrogen bonds with the cation. researchgate.net The presence of intermolecular hydrogen bonds is a key feature of the crystal packing.

Powder X-ray Diffraction Characterization and Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used for identifying crystalline phases and analyzing the structural properties of polycrystalline materials. For strontium phosphates, PXRD is instrumental in phase identification. The diffraction patterns of various strontium phosphate compounds, including strontium hydrogen phosphate (SrHPO₄), have been cataloged for use as standard references. researchgate.netcapes.gov.br PXRD analysis has been used to confirm the crystalline nature of strontium-phosphate coatings and to identify the predominant phases, such as SrHPO₄ and Sr₃(PO₄)₂. researchgate.net The technique is also valuable for studying structural changes, such as those induced by ion substitution in related phosphate materials. mdpi.com

Comparative Crystallographic Studies with Related Dihydrogen Phosphate Systems

The crystal structures of dihydrogen phosphates of other alkaline earth metals and related compounds provide a basis for comparative analysis. For instance, the crystal structure of barium dihydrogenomonophosphate, Ba(H₂PO₄)₂, has been determined to be triclinic with the space group P-1, similar to one of the forms of hydrated strontium dihydrogen phosphate. researchgate.net Comparative studies extend to other systems like magnesium monohydrogen phosphate trihydrate (MgHPO₄·3H₂O), which crystallizes in an orthorhombic system (space group Pbca). researchgate.net The investigation of different dihydrogen phosphate salts reveals variations in crystal packing and hydrogen bonding networks, influenced by the nature of the cation and the presence of water of hydration. researchgate.net For example, in some structures, the dihydrogen phosphate anions form infinite chains. researchgate.net These comparative analyses help to understand the structural principles governing this class of compounds.

Spectroscopic Characterization and Vibrational Analysis

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. For Strontium bis(dihydrogen phosphate) monohydrate (Sr(H₂PO₄)₂·H₂O), these methods confirm the presence of (H₂PO₄)⁻ ions and water molecules within the structure. nanochemazone.com The vibrational spectra are interpreted by comparing them with literature data and through theoretical group analyses. nanochemazone.com

A study of the monohydrate form, which crystallizes in the triclinic P-1 space group, utilized both experimental measurements and Density Functional Theory (DFT) calculations to assign the observed vibrational bands. nanochemazone.com The structure consists of corrugated layers formed by Sr(H₂PO₄)⁺ chains, with layers of (H₂PO₄)⁻ ions and water molecules situated in between. nanochemazone.com

The vibrational spectra of compounds containing the dihydrogen phosphate (B84403) (H₂PO₄)⁻ anion are complex due to the coupling of PO₄ stretching and POH bending modes. nih.govnih.gov The internal vibrations of the H₂PO₄⁻ ion can be categorized into vibrations of the PO₄ group and the P-O-H group. nih.gov

In aqueous solutions, the phosphate oxyanion (PO₄³⁻) exhibits four fundamental vibrational modes: the symmetric stretching mode (ν₁), the symmetric bending mode (ν₂), the antisymmetric stretching mode (ν₃), and the antisymmetric bending mode (ν₄). americanelements.com In the solid state, such as in Sr(H₂PO₄)₂, the symmetry of the anion is lowered, leading to the appearance of more complex spectra with split and shifted bands. americanelements.comnih.gov

The assignment of these modes in Sr(H₂PO₄)₂·H₂O is supported by DFT calculations, which help to correlate the experimental frequencies with specific atomic motions. nanochemazone.com Strong vibrational couplings are typically observed between the PO₄ stretching modes and POH bending modes. nih.gov

Table 1: Assignment of Major Vibrational Modes for Sr(H₂PO₄)₂·H₂O This table is a representative summary based on typical phosphate vibrational mode assignments and data from related compounds. Specific experimental values for Sr(H₂PO₄)₂ may vary.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3700-2800 | O-H stretching vibrations (from P-OH and H₂O) | IR, Raman |

| ~1630 | δ(H₂O) bending mode | IR |

| 1300-1100 | δ(POH) in-plane bending | IR, Raman |

| 1100-1000 | νₐₛ(PO₂) antisymmetric stretching | IR, Raman |

| ~950 | νₛ(PO₂) symmetric stretching | Raman |

| 900-800 | γ(POH) out-of-plane bending | IR, Raman |

| 600-500 | ν(P-(OH)) stretching | IR, Raman |

| Below 500 | PO₄ bending and lattice modes | IR, Raman |

The IR and Raman spectra are crucial for identifying the key functional groups in Strontium bis(dihydrogen phosphate). The presence of the dihydrogen phosphate anion is confirmed by characteristic bands corresponding to P-O, P=O, and P-OH vibrations. nanochemazone.com The broad bands in the high-frequency region (above 2800 cm⁻¹) are indicative of O-H stretching vibrations, characteristic of the P-OH groups and any water of hydration, often involved in hydrogen bonding. nih.gov

The spectra also allow for the identification of the PO₄ tetrahedron's structural environment. The number and position of the P-O stretching and O-P-O bending bands can indicate the degree of distortion from ideal tetrahedral symmetry. nih.govresearchgate.net In Sr(H₂PO₄)₂·H₂O, the crystal structure reveals a network of hydrogen bonds involving the dihydrogen phosphate anions and water molecules, which significantly influence the vibrational frequencies. nanochemazone.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the local environment of specific nuclei, such as phosphorus-31 (³¹P) and hydrogen-1 (¹H), within a material.

Solid-state ³¹P Magic Angle Spinning (MAS) NMR spectroscopy is particularly useful for characterizing the different phosphate environments in solid materials. royalsocietypublishing.org It can distinguish between different phosphorus-containing species and provide quantitative information about their relative abundance. royalsocietypublishing.org

In phosphate materials, the connectivity of the PO₄ tetrahedra is described by the Qⁿ notation, where 'n' is the number of bridging oxygen atoms connecting a given phosphorus tetrahedron to neighboring tetrahedra.

Q⁰ : Isolated orthophosphate units (PO₄³⁻)

Q¹ : End-groups in a phosphate chain (e.g., in pyrophosphates, P₂O₇⁴⁻)

Q² : Middle-groups in a phosphate chain or ring

Q³ : Branching points in a phosphate network

For Strontium bis(dihydrogen phosphate), Sr(H₂PO₄)₂, each phosphorus atom is part of an isolated dihydrogen phosphate anion. In this case, the phosphorus environment is best described as a Q⁰ species, as the PO₄ tetrahedra are not connected to each other via P-O-P bridges. However, studies on strontium-doped phosphate glasses show that increasing strontium content can lead to a disproportionation of Q² environments into Q¹ and Q³ environments. americanelements.comresearchgate.net While this applies to amorphous glasses, it demonstrates the sensitivity of ³¹P NMR to structural changes related to cation substitution. In crystalline Sr(H₂PO₄)₂, a single, sharp resonance would be expected in the ³¹P MAS NMR spectrum, confirming the presence of a single crystallographically distinct phosphorus site.

¹H MAS-NMR spectroscopy is a key technique for studying the presence, hydrogen bonding environment, and dynamics of protons in solid materials. In Strontium bis(dihydrogen phosphate), protons are present in the P-OH groups.

Studies on analogous solid acid phosphates, such as CsH₂PO₄, have used ¹H MAS-NMR to investigate proton dynamics. Such analyses can reveal information about proton hopping and mobility, which are crucial for understanding proton conductivity in these materials. By studying the ¹H NMR line shapes and relaxation times as a function of temperature, it is possible to quantify the rates and activation energies of proton motion. researchgate.net For instance, in some phosphate systems, distinct proton environments (e.g., ordered vs. disordered) can be resolved, and their different dynamic responses to temperature can be monitored. researchgate.net This allows for the direct measurement of site-specific dynamics, revealing which proton sites are involved in conduction pathways. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a material. For a simple salt like Strontium bis(dihydrogen phosphate), which consists of a closed-shell metal cation (Sr²⁺) and a phosphate anion, significant absorption is not expected in the visible range, and the material is typically a colorless solid.

The primary electronic absorption occurs in the ultraviolet region. Studies on undoped strontium phosphate glass show absorption peaks in the UV range, for example, around 254 nm. royalsocietypublishing.org This absorption is associated with the excitation of electrons from lower energy states to higher ones. royalsocietypublishing.org Another peak observed at 313 nm in these glasses is attributed to charge transfer transitions, likely involving oxygen atoms in the phosphate structure. royalsocietypublishing.org

Theoretical calculations, such as DFT, can provide insights into the electronic structure by determining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nanochemazone.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) corresponds to the lowest energy electronic excitation and can be correlated with the onset of absorption in the UV-Vis spectrum. For Sr(H₂PO₄)₂·H₂O, DFT calculations have been performed to determine these properties. nanochemazone.com

Analysis of Electronic Transitions

The study of electronic transitions, typically conducted using UV-Visible (UV-Vis) spectroscopy, provides information about the energy levels within a compound. For strontium phosphate host materials, the intrinsic electronic absorption occurs in the ultraviolet region.

Investigations into undoped strontium phosphate glass (composed of 62.5% P₂O₅ and 37.5% SrO) show a distinct and strong absorption peak centered around 210 nm. researchgate.net Further deconvolution of this spectrum reveals two separate peaks at approximately 210 nm and 240 nm. researchgate.net These absorptions are characteristic of the phosphate host material itself and occur without any visible spectrum peaks. researchgate.net

More detailed analysis of electronic transitions is often performed by introducing dopant ions, such as lanthanides, into the strontium phosphate matrix. These ions act as probes of their local environment. For instance, in Europium-doped strontium phosphate composites, a charge-transfer (CT) band, which is an allowed transition and strongly influenced by the electron-lattice coupling, can be observed with a maximum at 253 nm. nih.gov

The introduction of dopants like Europium (Eu³⁺) also allows for the study of f-f electronic transitions, which are typically forbidden by the Laporte parity rule and thus have weak intensities. nih.gov These transitions, observed in the emission spectra, provide valuable data on the symmetry of the ion sites within the crystal lattice. In Eu³⁺-doped strontium hydroxyapatite-strontium phosphate composites, a series of sharp, characteristic emission peaks corresponding to the internal 4f-shell transitions of the Eu³⁺ ion are observed. nih.gov These transitions are well-protected from the influence of the local environment by the outer 5s and 5p sub-shells. nih.gov

Below is a table summarizing the observed electronic transitions in a Eu³⁺-doped strontium phosphate composite system.

Table 1: Electronic Transitions in Eu³⁺-Doped Strontium Phosphate Composite

| Transition | Wavelength (nm) | Wavenumber (cm⁻¹) |

|---|---|---|

| Charge-Transfer (CT) | 253 | 39,526 |

| ⁵D₀ → ⁷F₀ | 576.9 | 17,334 |

| ⁵D₀ → ⁷F₁ | 585.9 | 17,068 |

| ⁵D₀ → ⁷F₂ | 616.5 | 16,221 |

| ⁵D₀ → ⁷F₃ | 655.2 | 15,262 |

| ⁵D₀ → ⁷F₄ | 700.5 | 14,275 |

| ⁵D₀ → ⁷F₅ | 742.7 | 13,464 |

| ⁵D₀ → ⁷F₆ | 805.3 | 12,418 |

Data sourced from a study on Eu³⁺:Sr₁₀(PO₄)₆(OH)₂–Sr₃(PO₄)₂ composites. nih.gov

Electron Dispersive X-ray Analysis (EDAX) for Elemental Composition Verification

Electron Dispersive X-ray Analysis (EDAX), also known as Energy-Dispersive X-ray Spectroscopy (EDX or EDS), is a standard analytical technique used for the elemental analysis or chemical characterization of a sample. It is frequently integrated with Scanning Electron Microscopy (SEM). The method relies on the interaction of an electron beam with the sample, which excites electrons in the atoms, causing them to be ejected from their shells. The filling of these vacancies by higher-energy electrons results in the emission of X-rays at energies characteristic of the specific elements present.

For Strontium bis(dihydrogen phosphate) (Sr(H₂PO₄)₂), EDAX is an essential tool to verify the presence and relative abundance of the constituent elements: Strontium (Sr), Phosphorus (P), and Oxygen (O). The technique provides qualitative confirmation of these elements and can offer semi-quantitative data regarding their atomic and weight percentages. Studies on various strontium phosphate materials, including doped composites and glasses, confirm the use of EDAX to verify the elemental content. researchgate.netnih.gov The analysis of other phosphate-containing materials similarly relies on EDAX to identify and map the distribution of elements. researchgate.netmdpi.com

An EDAX spectrum for Strontium bis(dihydrogen phosphate) would exhibit characteristic peaks corresponding to the X-ray energies of Sr, P, and O. The theoretical weight and atomic percentages can be calculated from the compound's chemical formula, Sr(H₂PO₄)₂, and serve as a benchmark for the experimental data obtained from EDAX.

Table 2: Expected Elemental Composition of Strontium bis(dihydrogen phosphate) (Sr(H₂PO₄)₂)

| Element | Symbol | Theoretical Weight % | Theoretical Atomic % |

|---|---|---|---|

| Strontium | Sr | 31.12 | 6.67 |

| Phosphorus | P | 21.99 | 13.33 |

| Oxygen | O | 45.46 | 53.33 |

| Hydrogen | H | 1.43 | 26.67 |

Note: EDAX does not detect very light elements like Hydrogen.

The experimental results from EDAX are used to confirm that the synthesized material has the expected elemental composition, ensuring the purity and correct stoichiometry of the Strontium bis(dihydrogen phosphate) compound. nih.govmdpi.com

Computational Investigations and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Strontium bis(dihydrogen phosphate)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study compounds like strontium bis(dihydrogen phosphate) to predict various properties with high accuracy.

A fundamental step in computational analysis is geometry optimization, where the lowest energy atomic arrangement of a molecule or crystal is determined. For compounds such as Strontium bis(dihydrogen phosphate) monohydrate (Sr(H₂PO₄)₂·H₂O), DFT calculations are employed to predict the most stable three-dimensional structure. researchgate.net Theoretical calculations for Sr(H₂PO₄)₂·H₂O have been performed using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.net The resulting optimized geometric parameters, such as bond lengths and angles, have shown a high degree of agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net

This process involves starting with an initial guess of the atomic coordinates and iteratively solving the DFT equations to find the configuration that minimizes the total energy of the system. The agreement between the calculated and experimental structures validates the computational model, allowing for reliable prediction of other properties, including the electronic structure. The electronic structure describes the distribution of electrons in the material, which is crucial for understanding its chemical bonding and physical properties.

DFT calculations are also a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes of the atoms. These theoretical calculations are invaluable for interpreting and assigning the bands observed in experimental spectra. nih.gov

Table 1: Comparison of Theoretical and Experimental Vibrational Analysis Approach

| Feature | Theoretical Calculation (DFT) | Experimental Spectroscopy (IR/Raman) | Correlation |

| Methodology | Calculates vibrational frequencies and intensities based on the molecule's optimized geometry and electronic structure. researchgate.net | Measures the absorption or scattering of infrared or laser light by the molecule, revealing its vibrational modes. researchgate.net | High agreement between calculated and measured frequencies validates the computational model and aids in the precise assignment of spectral bands. researchgate.net |

| Output | A list of vibrational frequencies, their intensities, and the corresponding atomic motions (e.g., stretching, bending). nih.gov | A spectrum showing peaks or bands at specific wavenumbers corresponding to the molecule's vibrational transitions. researchgate.net | Allows for a one-to-one mapping of observed spectral features to specific molecular vibrations within the crystal structure. researchgate.net |

| Key Insight | Provides a predictive model of the molecule's dynamic behavior and helps to understand the nature of chemical bonds. | Offers direct empirical data on the molecule's vibrational properties, reflecting its actual structure and bonding. | Confirms the atomic structure and provides a deeper understanding of the forces holding the atoms together. researchgate.net |

This table provides an interactive overview of the complementary nature of theoretical and experimental vibrational spectroscopy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the electronic properties and reactivity of a molecule. researchgate.netresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are used to determine the energies of these frontier orbitals. For Sr(H₂PO₄)₂·H₂O, the HOMO-LUMO energy gap was calculated to be 5.19 eV using DFT, while the experimental value from UV-Vis absorption spectroscopy was found to be 4.26 eV. researchgate.net The HOMO and LUMO energies themselves are related to the ionization potential and electron affinity of the molecule, respectively, providing further insight into its tendency to donate or accept electrons in chemical reactions. researchgate.net

Table 2: Calculated Frontier Orbital Energies for Sr(H₂PO₄)₂·H₂O

| Orbital | Calculated Energy (eV) | Implication |

| HOMO | - | Represents the ability to donate an electron. researchgate.net |

| LUMO | - | Represents the ability to accept an electron. researchgate.net |

| Energy Gap (ΔE) | 5.19 researchgate.net | A large gap suggests high stability and low chemical reactivity. researchgate.net |

Molecular Dynamics Simulations for Proton Transport Phenomena

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. This is particularly relevant for understanding dynamic processes like proton transport. nih.gov Simulating the explicit movement of protons is challenging for classical MD methods because it involves the breaking and forming of covalent bonds. nih.govchemrxiv.org

To overcome this, reactive MD methods like the Multiscale Reactive Molecular Dynamics (MS-RMD) are employed. chemrxiv.orgresearchgate.net These simulations can model chemical reactions, such as the Grotthuss mechanism of proton hopping, where a proton is transferred along a chain of hydrogen-bonded molecules like water or phosphate (B84403) groups. nih.govchemrxiv.org Although specific MD simulations for strontium bis(dihydrogen phosphate) were not found, the techniques are well-established for other proton-conducting materials, including other phosphate-based systems. researchgate.netnih.gov Such simulations track the trajectories of all atoms over time, providing a detailed, atomistic picture of how protons move through the material's structure. chemrxiv.org

Theoretical Modeling of Proton Conduction Mechanisms

Theoretical models are essential for elucidating the complex mechanisms of proton conduction. In materials like phosphates, conduction can occur through two primary mechanisms: vehicular transport, where the proton is carried by a diffusing molecule (like H₃O⁺), and structural diffusion (Grotthuss mechanism), which involves a series of hops along a hydrogen-bond network. researchgate.netarxiv.org

Thermal Behavior and Decomposition Pathways

The thermal decomposition of Strontium bis(dihydrogen phosphate) is a complex process that involves several transformation steps, beginning with the loss of water and culminating in the formation of more stable polymeric phosphate (B84403) structures at elevated temperatures. The analysis of its thermal behavior is crucial for understanding its stability and potential applications in various fields.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are pivotal in elucidating the decomposition pathway of Strontium bis(dihydrogen phosphate). While specific TGA/DTA curves for pure Sr(H₂PO₄)₂ are not extensively documented in publicly available literature, the thermal behavior can be inferred from its hydrated form, Strontium bis(dihydrogen phosphate) monohydrate (Sr(H₂PO₄)₂·H₂O), and analogous dihydrogen phosphate compounds. researchgate.netresearchgate.net

The decomposition is expected to proceed in distinct stages:

Dehydration of Water of Crystallization: For the monohydrated form, the initial weight loss observed in TGA corresponds to the removal of one molecule of water of crystallization. This is an endothermic process, which would be indicated by a peak in the DTA curve.

Condensation to Pyrophosphate: Following dehydration, the dihydrogen phosphate anions undergo condensation. This involves the elimination of water molecules from the H₂PO₄⁻ groups to form pyrophosphate linkages. This is a significant weight loss step and is also an endothermic event.

Further Condensation to Polyphosphates: At higher temperatures, further condensation of the pyrophosphate intermediate occurs, leading to the formation of long-chain polyphosphates. This process involves additional loss of water and is associated with thermal events at higher temperatures.

The following table summarizes the expected decomposition stages based on the behavior of similar compounds:

| Temperature Range (°C) | Process | Expected Weight Loss (%) | DTA Peak |

| ~100-200 | Dehydration of Sr(H₂PO₄)₂·H₂O | ~5.9% | Endothermic |

| ~200-400 | Condensation to Pyrophosphate | ~5.9% | Endothermic |

| >400 | Condensation to Polyphosphate | Variable | Endothermic |

Data is illustrative and based on theoretical calculations and analogies with similar compounds.

Identification of Thermal Decomposition Products and Phase Transformations

The thermal decomposition of Strontium bis(dihydrogen phosphate) results in the formation of several intermediate and final products. The sequence of these products is a direct consequence of the increasing temperature and the progressive condensation of the phosphate anions.

The initial compound, Strontium bis(dihydrogen phosphate), upon heating, first transforms into Strontium dihydrogen pyrophosphate (SrH₂P₂O₇) through the elimination of one molecule of water, as shown in the following reaction bham.ac.uk:

Sr(H₂PO₄)₂ → SrH₂P₂O₇ + H₂O

As the temperature is further increased, the Strontium dihydrogen pyrophosphate undergoes additional condensation to form Strontium pyrophosphate (Sr₂P₂O₇) and subsequently Strontium polyphosphate (Sr(PO₃)₂), which represents a more thermally stable, long-chain polymeric structure. researchgate.netmetu.edu.trresearchgate.net The formation of Strontium pyrophosphate from precursors containing dihydrogen phosphate is a well-established thermal reaction. researchgate.netnih.gov

The final decomposition product at high temperatures is typically the polyphosphate, as it represents the most condensed and stable form of the phosphate at those temperatures. researchgate.net

The phase transformations can be summarized as follows:

| Compound Name | Chemical Formula | Temperature of Formation |

| Strontium bis(dihydrogen phosphate) | Sr(H₂PO₄)₂ | Starting Material |

| Strontium dihydrogen pyrophosphate | SrH₂P₂O₇ | Intermediate |

| Strontium Pyrophosphate | Sr₂P₂O₇ | Intermediate |

| Strontium Polyphosphate | Sr(PO₃)₂ | Final Product |

Investigation of Thermal Stability within Strontium Phosphate Compounds

The thermal stability of a compound is a measure of its resistance to decomposition upon heating. Within the family of strontium phosphates, the thermal stability generally increases with the degree of condensation of the phosphate anions.

Strontium bis(dihydrogen phosphate) is the least thermally stable among the common strontium phosphates due to the presence of acidic protons (H₂PO₄⁻), which facilitate condensation reactions at relatively low temperatures. As the compound is heated and water is eliminated, more stable structures are formed.

A general trend for the thermal stability of strontium phosphates is as follows:

Strontium bis(dihydrogen phosphate) < Strontium Hydrogen Phosphate < Strontium Pyrophosphate < Tristrontium Diphosphate (B83284) / Strontium Polyphosphate

This trend is attributed to the increasing strength of the P-O-P bonds in the condensed phosphates and the absence of easily removable water molecules. Tristrontium diphosphate (Sr₃(PO₄)₂), being a simple orthophosphate with no water or acidic protons, is highly thermally stable. Similarly, strontium polyphosphate, with its long chains of interconnected phosphate tetrahedra, also exhibits high thermal stability. researchgate.net

Advanced Functional Properties and Applications

Proton Conductivity in Strontium Phosphate (B84403) Systems

Strontium phosphate materials are part of a broader class of phosphate-based proton conductors being investigated for their potential use in electrochemical devices, such as intermediate temperature fuel cells. Their ability to transport protons is intrinsically linked to their crystal structure and the presence of charge-carrying species.

Proton conduction in phosphate-based materials, including systems involving strontium, primarily occurs through a hopping mechanism. Protons, often incorporated into the structure as hydroxyl groups (OH⁻) bound to the phosphate tetrahedra (PO₄), are not static. They can move through the lattice via two principal mechanisms:

Grotthuss Mechanism (Intra-tetrahedral hopping): A proton can rotate around an oxygen atom to which it is bonded.

Vehicle Mechanism (Inter-tetrahedral hopping): A proton can "hop" from one phosphate tetrahedron to a neighboring one. This inter-tetrahedral transfer is considered the key step for long-range proton transport.

First-principles computations on related rare-earth phosphates confirm that proton conduction proceeds by this inter-tetrahedral hopping. energy.govenergy.gov The process is facilitated by the dynamic nature of the hydrogen bond network within the crystal. fsu.edunih.gov In materials like cesium dihydrogen phosphate (CsH₂PO₄), which serves as a model system, the reorientation of the phosphate ions and the structural diffusion of protons contribute to conductivity. fsu.edumpg.de At higher temperatures, the mobility of both the protons and the phosphate groups increases, leading to significantly higher conductivity in what is known as a "superprotonic" phase. fsu.edu

A critical strategy for enhancing proton conductivity in phosphate materials is through aliovalent doping. In this process, a cation in the host lattice is substituted by a dopant ion with a different charge. The introduction of strontium (Sr²⁺) into a rare-earth phosphate host, such as lanthanum orthophosphate (LaPO₄), is a well-documented example. energy.govenergy.gov

Research has demonstrated that doping LaPO₄ with 1-2 mol% strontium results in a total conductivity on the order of 10⁻⁵ S/cm at 500°C. energy.gov Similarly, doping cerium orthophosphate (CePO₄) with 2% strontium leads to a conductivity of 10⁻⁴ S/cm in a wet hydrogen atmosphere at 500°C. energy.gov Studies on lanthanum metaphosphate glasses have also shown that substituting lanthanum with strontium can increase the protonic conductivity by two orders of magnitude, reaching approximately 10⁻⁵ S/cm at 450°C. energy.gov However, research also indicates that proton trapping at these dopant sites can play a significant role in determining the ultimate conductivity. energy.gov

The development of proton conductors that operate efficiently in the intermediate temperature range (300-700°C) is a major goal for solid oxide fuel cell (SOFC) technology. Materials like doped strontium phosphates are promising candidates for electrolytes in these devices. dtu.dk Operating in this temperature range offers several advantages over high-temperature SOFCs, including reduced material degradation, lower costs, and faster start-up times.

Rare-earth phosphates, including strontium-doped variants, are noted for their chemical stability, particularly in atmospheres containing CO₂ and water vapor, which is a challenge for other types of proton conductors like perovskites. dtu.dk The conductivity of Sr-doped CePO₄ has been reported to be between 1.7 x 10⁻³ and 3.82 x 10⁻³ S/cm at temperatures from 750 to 950°C. dtu.dk While these temperatures are high, research into nanostructured materials and glass-ceramics aims to bring high conductivity to lower operating temperatures. For instance, creating amorphous, nanometer-scale grain boundary layers in lanthanum phosphates with strontium dopants has yielded proton conductivity as high as 10⁻³ S/cm at 500°C. energy.gov This line of research is crucial for developing viable electrolytes for next-generation intermediate temperature fuel cells.

Luminescent Properties of Doped Strontium Phosphates

Strontium phosphate compounds are excellent host materials for luminescent ions due to their robust chemical and thermal stability and structural flexibility. nih.gov By incorporating small amounts of dopant ions, typically rare-earth elements, these materials can be engineered to absorb energy (e.g., from UV light) and emit it as visible light of specific colors.

The luminescent properties of a doped material are profoundly influenced by the host lattice. The primary structural units in a phosphate network are PO₄ tetrahedra. d-nb.info When a divalent alkaline earth oxide like strontium oxide (SrO) is incorporated, it disrupts the bridging oxygen bonds that link the tetrahedra, creating non-bridging oxygen connections. d-nb.info This alteration of the crystal structure and the local environment around the dopant ion dictates the optoelectronic behavior.

Different strontium phosphate compositions serve as hosts, including:

Strontium Metaphosphate (Sr(PO₃)₂) d-nb.inforesearchgate.net

Tristrontium Phosphate (Sr₃(PO₄)₂) nih.govrsc.org

Strontium Pyrophosphate (Sr₂P₂O₇) granthaalayahpublication.orgrsc.org

Strontium Borate Phosphate (SrBPO₅) researchgate.netatlantis-press.com

The specific crystal structure, the symmetry of the site where the dopant ion substitutes for a strontium ion, and the covalency of the bonds between the dopant and the surrounding oxygen atoms all affect the energy levels of the dopant. This, in turn, determines the wavelengths of light that are absorbed and emitted. For example, the Eu³⁺ ion is an excellent probe of its environment; the ratio of the intensity of its different emission peaks can reveal details about the symmetry of its crystallographic site. nih.gov

Doping strontium phosphate hosts with various trivalent rare-earth ions (RE³⁺) produces materials with distinct emission colors, making them suitable for applications in LEDs, displays, and optical detectors. d-nb.inforesearchgate.net

Europium (Eu³⁺): Europium is the most widely used dopant for achieving red emission. researchgate.net In strontium phosphate hosts like Sr₂P₂O₇ and Sr₃(PO₄)₂, Eu³⁺ ions exhibit sharp emission lines corresponding to ⁴f-⁴f electronic transitions. nih.govrsc.org The most prominent emission is typically the ⁵D₀ → ⁷F₂ transition, which produces an intense red light around 610-620 nm. granthaalayahpublication.orgresearchgate.net The intensity of this transition is highly sensitive to the local environment, being stronger when the Eu³⁺ ion occupies a site without inversion symmetry. granthaalayahpublication.org In some cases, Eu³⁺ can be partially reduced to Eu²⁺ during synthesis, resulting in an additional broad emission band in the blue region of the spectrum. nih.govrsc.org

Praseodymium (Pr³⁺): Praseodymium is a versatile dopant capable of emitting light in multiple colors simultaneously. In strontium phosphate glasses, Pr³⁺ doping can result in characteristic blue (481-488 nm), green (522 nm), orange (597-610 nm), and red (638 nm) emissions due to its intra-configurational ⁴f-⁴f transitions. researchgate.net Uniquely, it can also produce intense UV emissions (around 311-327 nm) from inter-configurational ⁴f⁵d transitions, a phenomenon rarely observed in phosphate glasses. researchgate.net

Samarium (Sm³⁺): Doping with samarium typically yields orange-red light. In strontium phosphate glasses, Sm³⁺ shows characteristic emission peaks corresponding to transitions such as ⁴G₅/₂ → ⁶H₇/₂ (orange) and ⁴G₅/₂ → ⁶H₉/₂ (red). d-nb.infomdpi.com

Dysprosium (Dy³⁺): Dysprosium is a key dopant for producing white light because it typically has two dominant emission bands: a blue emission around 483 nm (⁴F₉/₂ → ⁶H₁₅/₂ transition) and a yellow emission around 573 nm (⁴F₉/₂ → ⁶H₁₃/₂ transition). nih.govbiointerfaceresearch.com The combination of this complementary blue and yellow light can be perceived by the human eye as white light. The relative intensity of the blue and yellow bands can be tuned by the host lattice and Dy³⁺ concentration, making Dy³⁺-doped strontium phosphates promising single-phase white light-emitting phosphors for use in UV-pumped LEDs. biointerfaceresearch.comresearchgate.net

Data on Luminescent Properties of Doped Strontium Phosphates

The following table summarizes the observed emission characteristics for various rare-earth dopants in different strontium phosphate host materials.

Non-Linear Optical (NLO) Phenomena and Optoelectronic Functionality

Non-linear optical (NLO) materials are essential for applications such as frequency conversion of lasers and optical switching. Phosphate crystals, in general, are a well-studied class of NLO materials.

Second Harmonic Generation (SHG) is a non-linear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is only possible in materials that lack a center of symmetry (non-centrosymmetric).

The SHG effect in phosphates can be influenced by factors such as orbital hybridization and charge-transfer energy. wikipedia.org Enhancing orbital hybridization or reducing the charge-transfer energy can lead to a stronger SHG response. wikipedia.org In some phosphate crystals, the SHG coefficient can be significant. For instance, certain nitridophosphates have been predicted to have SHG responses up to 22 times that of KDP. nih.gov

The investigation of SHG in new phosphate materials is an active area of research, and the non-centrosymmetric crystal structure of some strontium phosphate compounds could make them interesting candidates for SHG applications.

Self-focusing is an NLO effect where a beam of light propagating through a material causes a change in the refractive index, leading to the focusing of the beam. This can be detrimental in high-power laser systems. Studies on phosphate glasses have shown that their self-focusing behavior can change upon exposure to ultraviolet laser pulses. nih.gov This change is attributed to the formation of color centers and transient defects in the material, which can alter both the linear and non-linear refractive indices. nih.govresearchgate.net

Ion Exchange and Adsorption Mechanisms in Phosphate Frameworks

The phosphate framework in compounds like Strontium bis(dihydrogen phosphate) can facilitate ion exchange processes. Strontium itself can be involved in ion exchange, often substituting for calcium in various mineral structures due to their similar ionic radii and charge. wikipedia.orgcore.ac.uknih.gov This property is particularly relevant in the context of biomaterials and environmental remediation.

Studies on amorphous zirconium phosphates have demonstrated the ion exchange of strontium ions (Sr²⁺). nih.gov The selectivity of the ion exchanger for different cations can be influenced by factors such as the ionic form of the exchanger and the temperature. nih.gov Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the exchange process can be determined from ion exchange isotherms. nih.gov

In the context of environmental applications, strontium phosphate materials have been investigated for the removal of heavy metal ions and radioactive pollutants from wastewater. acs.org The mechanism often involves the adsorption of the target ions onto the surface of the phosphate material, followed by ion exchange with the strontium ions in the lattice.

The ability of strontium phosphate frameworks to participate in ion exchange and adsorption opens up possibilities for their use in water treatment, as well as in the controlled release of ions in biomedical applications.

Exploration of Catalytic Activity in Strontium Phosphate-Based Materials

Strontium phosphate-based materials have shown promise in various catalytic applications. Their activity often stems from their surface properties and the presence of active sites that can participate in chemical reactions.

One area where strontium phosphates have demonstrated catalytic potential is in photocatalysis. Strontium phosphate nanoparticles have been shown to act as effective photocatalysts for the degradation of carcinogenic organic compounds under visible light. rsc.org The photocatalytic efficiency is related to the material's ability to generate charge carriers (electrons and holes) upon light absorption, which then participate in redox reactions to break down pollutants. rsc.org

Furthermore, strontium-based catalysts, including those containing phosphate groups, have been explored for the detoxification of chemical warfare agent simulants. iaea.org A mixture of strontium carbonate, hydroxide, and oxide has been shown to catalyze the transesterification of methyl paraoxon (B1678428) with a high rate enhancement. iaea.org This suggests that strontium compounds can possess strong catalytic activity for certain organic transformations.

In the context of methane (B114726) conversion, lead-substituted strontium hydroxyapatite (B223615) has shown enhanced catalytic performance for the oxidative coupling of methane (OCM) compared to the unsubstituted material. researchgate.net This indicates that the catalytic properties of strontium phosphates can be tuned by substituting strontium with other metal ions. researchgate.net Apatite materials, a class of calcium phosphates that can include strontium, are also known to be used as catalysts in various industrial fields. nih.gov

Interactions with Other Chemical Systems and Doping Effects

Impact of Aliovalent Cation Doping on Structural and Electronic Properties

Aliovalent cation doping directly influences the crystal lattice of strontium phosphate-based materials. The introduction of dopants with different ionic radii compared to the host strontium ions (Sr²⁺) inevitably alters the lattice parameters. For instance, doping with smaller trivalent cations like aluminum (Al³⁺) or larger ones can lead to a contraction or expansion of the unit cell, respectively. rsc.org Studies on other perovskite-like and garnet structures have shown that doping can cause a linear change in cell parameters corresponding to the dopant concentration. hzdr.dersc.org

This substitution can also affect the material's stability. In some systems, doping can stabilize a particular crystal phase, such as the cubic phase in garnet solid electrolytes, which is crucial for high ionic conductivity. rsc.org Conversely, the induced strain and structural disorder from doping can sometimes lead to decreased thermal stability or changes in phase transition characteristics. hzdr.dersc.org Research on multiferroic formates shows that doping can lower the ferroelectric phase transition temperature and alter its nature from a sharp, first-order transition to a more diffused one. rsc.org In ceria-based electrolytes, strontium doping has been shown to decrease lattice binding energy, which can enhance ion mobility. researchgate.net

Table 1: Effects of Aliovalent Doping on Crystal Structure in Various Oxide Systems

| Host Material System | Dopant Ion | Effect on Lattice Parameter | Impact on Stability / Phase | Reference |

| Li₆BaLa₂Ta₂O₁₂ (Garnet) | Al³⁺, Ga³⁺, Zn²⁺ | Linear cell parameter contraction with increased doping. | Stabilizes the highly conductive cubic phase. | rsc.org |

| UO₂ (Fluorite) | La³⁺ | Increase in structural disorder; variations in interatomic distances. | The fluorite structure is maintained. | hzdr.de |

| [(CH₃)₂NH₂][Mn(HCOO)₃] (Perovskite-like MOF) | Cr³⁺, Al³⁺, Eu³⁺ | Not specified | Lowers the ferroelectric phase transition temperature; induces a diffused phase transition. | rsc.org |

| Ce₀.₈Gd₀.₂O₂-δ (GDC) | Sr²⁺ | Not specified | Decreases lattice binding energy. | researchgate.net |

The electronic properties and, consequently, the spectroscopic features of strontium phosphate (B84403) are sensitive to aliovalent doping. Doping can introduce new electronic states within the bandgap, alter the charge carrier concentration, and modify the optical absorption characteristics.

For example, studies on strontium-doped delafossite (B1172669) thin films demonstrated that increasing the Sr²⁺ dopant concentration led to a decrease in the optical band gap, from 1.75 eV to 1.43 eV. nih.gov This change is attributed to the introduction of new energy levels and modifications to the electronic band structure. nih.gov Similarly, first-principles calculations showed that Sr²⁺ doping in CuFeO₂ introduced Sr-3d states and narrowed the band gap. nih.gov

Doping also directly impacts electrical properties. In gadolinium-doped ceria (GDC), co-doping with strontium was found to increase the number of oxygen vacancies, which in turn enhanced oxygen ion mobility and led to a threefold increase in ionic conductivity. researchgate.net In another study, strontium doping was shown to dramatically decrease the electrical resistivity of CuFeO₂ thin films. nih.gov The incorporation of aliovalent cations can improve photocatalytic and photoelectrochemical performance by modulating the carrier density within the material. nih.gov

Formation of Strontium Phosphate-Based Composite Materials

Strontium phosphate is a key component in the development of advanced composite materials, particularly for biomedical applications. These composites leverage the biocompatibility of phosphates and the therapeutic effects of strontium, which can stimulate bone formation and inhibit bone resorption. rsc.org

One method for creating such composites involves using strontium-containing particles as a substrate. For instance, composite particles have been synthesized by immersing strontium-containing calcium carbonate (aragonite) in a dilute phosphate solution. jst.go.jp This process leads to the formation of a strontium-containing amorphous calcium phosphate (ACP) layer on the surface of the aragonite particles. jst.go.jp The presence of strontium in the aragonite was found to be crucial, as it moderated the dissolution rate of the core particle, thereby facilitating the controlled deposition of the ACP layer. jst.go.jp

Another significant area is the development of strontium-modified calcium phosphate cements (CPCs). Incorporating strontium into CPCs can be achieved through various methods to create materials that locally deliver therapeutic Sr²⁺ ions to a bone defect site. rsc.org A strontium-enhanced calcium phosphate hybrid cement (Sr-CPHC) has been developed that shows significantly improved compressive strength (from 11.21 MPa to 45.52 MPa) compared to standard CPC. rsc.org Such composites not only possess enhanced mechanical properties but also exhibit superior biological performance, including promoting osteogenic and angiogenic (blood vessel formation) activity. rsc.orgnih.gov

Table 2: Examples of Strontium Phosphate-Based Composite Materials

| Composite System | Core/Substrate Material | Strontium-Containing Phase | Key Finding | Reference |

| ACP-Coated Particles | (Ca, Sr)CO₃ (Aragonite) | Strontium-containing Amorphous Calcium Phosphate (ACP) | Sr²⁺ in the substrate moderates dissolution, enabling ACP layer formation. | jst.go.jp |

| Hybrid Cement | Calcium Phosphate Hybrid Cement (CPHC) | Strontium-enhanced Calcium Phosphate Hybrid Cement (Sr-CPHC) | Compressive strength increased to 45.52 MPa; enhanced osteogenic and angiogenic properties. | rsc.org |

| Bone Cements | Calcium Phosphate Cements (CPC) | Strontium-doped CPC | Allows for local delivery of therapeutic Sr²⁺ ions to stimulate bone turnover. | rsc.org |

| Bioceramics | Calcium Phosphate Ceramics | Strontium-substituted Calcium Phosphate (SrCaP) | Local release of Sr²⁺ ions creates a favorable microenvironment for bone regeneration. | nih.gov |

Investigation of Surface Interactions and Interfacial Phenomena

The behavior of strontium bis(dihydrogen phosphate) in composite systems and aqueous environments is governed by surface and interfacial phenomena. An interface is the boundary between two phases, such as a solid and a liquid, and the molecules at this boundary often have properties distinct from those in the bulk material. uomustansiriyah.edu.iq

When strontium phosphate particles are in a liquid, interactions at the solid-liquid interface are critical. These interactions include the dissolution of ions from the solid surface and the potential precipitation of new phases onto it. jst.go.jp A key example is the formation of an amorphous calcium phosphate layer on (Ca, Sr)CO₃ particles. This process involves the dissolution of Ca²⁺ and Sr²⁺ ions from the particle surface into the surrounding phosphate solution, followed by their reaction with phosphate ions to precipitate a new amorphous phase on that same surface. jst.go.jp

The potential at the solid surface, known as the electrothermodynamic or Nernst potential, is determined by the potential-determining ions and influences how other ions in the solution arrange themselves near the surface. uomustansiriyah.edu.iq This creates an electrical double layer that mediates interactions between particles and with the surrounding medium. The surface tension, which arises from the cohesive forces between molecules, also plays a role, particularly in the wetting and adhesion properties of the material. uomustansiriyah.edu.iq The specific surface interactions of strontium phosphate are fundamental to its performance in applications like bone cements, where the interface with biological fluids dictates the release of therapeutic ions and the integration with host tissue. rsc.orgnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthesis Routes for Tailored Strontium bis(dihydrogen phosphate) Architectures

The functionality of Strontium bis(dihydrogen phosphate) is intrinsically linked to its physical and chemical architecture. Future research will focus on moving beyond conventional synthesis methods to gain precise control over particle size, morphology, porosity, and crystallinity.

Novel synthesis techniques such as hydrothermal and sol-gel methods are promising avenues for creating tailored architectures. The hydrothermal technique allows for the synthesis of fine, single crystals with controlled morphology by adjusting parameters like temperature, pressure, and reaction time. For instance, studies on strontium hydroxyapatite (B223615) have demonstrated the ability to produce non-aggregated, hexagonal prismatic nanocrystals via hydrothermal synthesis. researchgate.net Similarly, the sol-gel process offers a versatile bottom-up approach to produce highly homogeneous materials with controlled porous structures, which is crucial for applications like tissue engineering and drug delivery. frontiersin.orgkaust.edu.saresearchgate.net The use of surfactants or structure-directing agents in these methods can further guide the self-assembly of nanoparticles into complex, hierarchical structures.

Future explorations will likely involve:

Biomimetic Synthesis: Mimicking natural biomineralization processes to create architectures that closely resemble biological structures, such as bone. mdpi.com

Precursor Transformation: Utilizing pre-designed precursor materials to control the final composition and morphology of the resulting strontium phosphate (B84403) nanowires. bioprocess.cn

Sono-chemical Assisted Hydrothermal Technique: Employing ultrasound in conjunction with hydrothermal methods to influence nucleation and growth kinetics, leading to unique nanoparticle characteristics. aip.org

Control over these architectural features is paramount for optimizing properties like dissolution rate, bioactivity, and mechanical strength.

Application of Advanced In-Situ Characterization Techniques for Dynamic Studies

Understanding the dynamic processes that Strontium bis(dihydrogen phosphate) undergoes during its formation, degradation, or interaction with biological environments is critical for its rational design. Advanced in-situ characterization techniques, which allow for real-time monitoring of these processes, are indispensable tools for future research.

Operando spectroscopy , for example, enables the characterization of materials while they are functioning under true reaction conditions. wikipedia.org This can provide invaluable insights into the mechanistic pathways of catalyst performance or material transformation. wikipedia.orgyoutube.com Techniques like operando Raman spectroscopy and operando X-ray Absorption Spectroscopy (XAS) can track changes in the chemical bonding and electronic structure of strontium phosphate materials as they interact with their environment. rsc.org

Similarly, in-situ X-ray Diffraction (XRD) can monitor the evolution of crystalline phases during synthesis or degradation. researchgate.netthermofisher.comazom.com This is particularly important for understanding the transformation of amorphous precursors into crystalline strontium phosphate or the phase changes that occur upon implantation in a biological system. wikipedia.orgresearchgate.net

Future research will leverage these techniques to:

Observe the nucleation and growth of Strontium bis(dihydrogen phosphate) crystals in real-time.

Study the kinetics of ion release and material degradation in simulated physiological fluids.

Investigate the interactions at the interface between the material and biological entities like cells and proteins.

These dynamic studies will provide a deeper understanding of the structure-property-function relationships of Strontium bis(dihydrogen phosphate).

Rational Design of Strontium bis(dihydrogen phosphate) for Multifunctional Applications

The inherent properties of strontium phosphates, particularly their biocompatibility and ability to stimulate bone formation, make them prime candidates for a variety of biomedical applications. jourcc.comjourcc.comnih.gov The concept of "rational design" involves a shift from empirical, trial-and-error approaches to a more predictive and targeted methodology for creating materials with specific, often multiple, functionalities. nih.gov

Future research will focus on the rational design of Strontium bis(dihydrogen phosphate) for applications such as:

Drug Delivery Systems: By controlling the porosity and degradation rate, the material can be designed to release therapeutic agents, such as antibiotics or anti-cancer drugs, in a sustained and targeted manner. researchgate.netresearchgate.netfrontiersin.org

Bone Tissue Engineering: The material can be engineered into scaffolds with optimal pore structures and mechanical properties to support cell infiltration, proliferation, and differentiation, ultimately leading to enhanced bone regeneration. jourcc.comjourcc.comnih.gov

Bioimaging: Doping Strontium bis(dihydrogen phosphate) with specific ions could impart fluorescent properties, enabling its use as a probe for in-vivo imaging and tracking.

The table below outlines potential multifunctional design strategies for Strontium bis(dihydrogen phosphate).

| Application Area | Design Strategy | Desired Functionality |

| Drug Delivery | Tailored mesoporous structure | Controlled and sustained release of therapeutics |

| Bone Regeneration | Interconnected porous scaffolds | Enhanced osteoblast activity and angiogenesis jourcc.comjourcc.com |

| Bioimaging | Doping with luminescent ions | Real-time tracking of material and tissue interaction |

| Antibacterial Coatings | Incorporation of antibacterial agents | Prevention of implant-associated infections frontiersin.org |

This targeted design approach will be heavily reliant on computational modeling and a deep understanding of the material's interaction with biological systems.

Integration of Machine Learning and Artificial Intelligence in Material Design and Prediction

The complexity and vastness of the materials design space present a significant challenge for traditional research methods. nih.govnih.govswan.ac.uk Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of new materials by identifying complex patterns and relationships in large datasets. nih.govijsrmt.comarxiv.orgnih.govresearchgate.netcecam.org

In the context of Strontium bis(dihydrogen phosphate), AI and ML can be applied to:

Predict Material Properties: Algorithms can be trained on existing experimental and computational data to predict properties such as mechanical strength, dissolution rate, and bioactivity based on synthesis parameters and composition. ijsrmt.comresearchgate.netmitacs.ca

Accelerate Material Discovery: AI can screen vast numbers of potential compositions and structures to identify promising candidates with desired properties, significantly reducing the need for extensive experimental work. nih.govnih.gov

Optimize Synthesis Processes: ML models can be used to optimize synthesis conditions to achieve specific material architectures and properties.

The integration of AI and ML is expected to revolutionize the field by enabling a more efficient and data-driven approach to materials design. bibliotekanauki.plresearchgate.net This will facilitate the rapid development of novel strontium phosphate-based materials with enhanced performance for a range of applications.

Development of Next-Generation Strontium Phosphate-Based Composites

While Strontium bis(dihydrogen phosphate) possesses many desirable properties, its performance can be further enhanced by incorporating it into composite materials. The development of next-generation composites aims to combine the beneficial properties of strontium phosphates with other materials to create multifunctional systems with superior performance. jourcc.comnih.gov

Future research in this area will focus on:

Polymer-Ceramic Composites: Combining Strontium bis(dihydrogen phosphate) with biodegradable polymers (e.g., chitosan, polycaprolactone) can improve the mechanical properties and processability of scaffolds for tissue engineering, while also controlling the release of strontium ions. nih.gov

Bioactive Glass Composites: Incorporating strontium phosphates into bioactive glasses can enhance their bioactivity and bone-bonding ability. scientific.net

Hybrid Coatings: Creating hybrid coatings of strontium phosphate on metallic implants can improve their osseointegration and impart antibacterial properties. mdpi.com

The table below presents examples of potential next-generation strontium phosphate-based composites and their target applications.

| Composite System | Component Materials | Target Application |

| Scaffolds | Strontium Phosphate, Chitosan, Polycaprolactone | Bone and Dental Tissue Engineering jourcc.comjourcc.comnih.gov |

| Injectable Cements | Strontium Phosphate, Calcium Phosphate | Minimally Invasive Bone Defect Repair researchgate.net |

| Bioactive Coatings | Strontium Phosphate, Cellulose Acetate | Enhanced Implant Osseointegration mdpi.com |

| Drug-Eluting Composites | Strontium Phosphate, Alginate | Localized Drug Delivery researchgate.net |

The development of these advanced composites will open up new possibilities for the use of Strontium bis(dihydrogen phosphate) in regenerative medicine and beyond. jourcc.com

Q & A

Basic: What are the optimal synthesis methods for Strontium bis(dihydrogen phosphate) in laboratory settings?

Answer: Strontium bis(dihydrogen phosphate) can be synthesized via hydrothermal methods using precursors like strontium nitrate and phosphoric acid under controlled pH and temperature. A modified hydrothermal approach, similar to the synthesis of magnesium- and strontium-doped hydroxyapatite, ensures homogeneity and phase purity. Precursor ratios (e.g., Sr²⁺:PO₄³⁻) should be optimized to avoid secondary phases .

Basic: How is the purity and structural integrity of Strontium bis(dihydrogen phosphate) validated experimentally?

Answer: Key characterization techniques include:

- XRD : To confirm crystallinity and phase identity by matching diffraction patterns with reference data.

- FTIR : To identify vibrational modes of PO₄³⁻ and H₂PO₄⁻ groups (e.g., asymmetric stretching at 1050–1100 cm⁻¹).

- TGA/DSC : To assess thermal stability and decomposition steps (e.g., loss of water or phosphate groups) .

Advanced: How can researchers resolve contradictions in reported solubility data for Strontium bis(dihydrogen phosphate)?

Answer: Discrepancies often arise from variations in pH, ionic strength, or counter-ion effects. Systematic studies should:

- Use standardized buffer systems (e.g., ammonium phosphate buffer pH 10 ).

- Control temperature and ionic strength using inert salts.

- Compare with structurally analogous compounds like calcium bis(dihydrogen phosphate), which exhibits pH-dependent solubility due to H₂PO₄⁻/HPO₄²⁻ equilibria .

Advanced: What is the thermal decomposition pathway of Strontium bis(dihydrogen phosphate) under inert conditions?

Answer: Thermal decomposition typically proceeds in two stages:

Dehydration : Loss of bound water at 100–200°C.

Condensation : Formation of SrHPO₄ (250–400°C) and subsequent conversion to Sr₂P₂O₇ at higher temperatures.